molecular formula C8H9NO3S B1601037 N-(4-methylphenyl)sulfonylformamide CAS No. 4917-56-0

N-(4-methylphenyl)sulfonylformamide

Cat. No.: B1601037
CAS No.: 4917-56-0
M. Wt: 199.23 g/mol
InChI Key: NGHCYWDMWYUPLT-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)sulfonylformamide: is an organic compound characterized by the presence of a sulfonyl group attached to a formamide moiety. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)sulfonylformamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with formamide. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)sulfonylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methylphenyl)sulfonylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)sulfonylformamide involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The formamide moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

  • N-(4-Methylbenzene-1-sulfonyl)acetamide
  • N-(4-Methylbenzene-1-sulfonyl)benzamide
  • N-(4-Methylbenzene-1-sulfonyl)urea

Comparison: N-(4-methylphenyl)sulfonylformamide is unique due to the presence of the formamide group, which imparts distinct reactivity and interaction profiles compared to its analogs. The formamide group allows for specific hydrogen bonding interactions and can influence the compound’s solubility and stability.

Properties

IUPAC Name

N-(4-methylphenyl)sulfonylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-7-2-4-8(5-3-7)13(11,12)9-6-10/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHCYWDMWYUPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519175
Record name N-(4-Methylbenzene-1-sulfonyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4917-56-0
Record name N-(4-Methylbenzene-1-sulfonyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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